4-Hydroxyquinoline-6-carbonitrile

Descripción general

Descripción

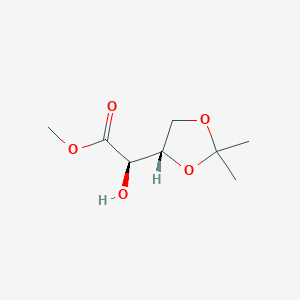

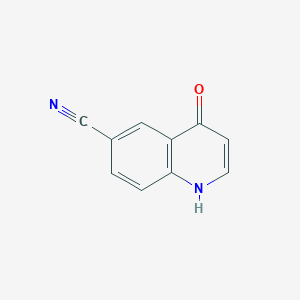

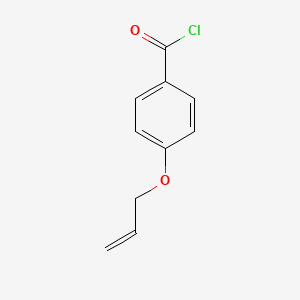

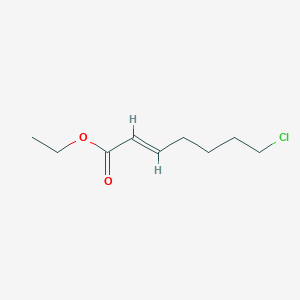

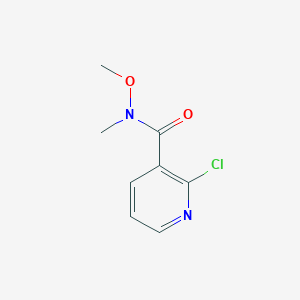

4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-6-carbonitrile involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-6-carbonitrile consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .Physical And Chemical Properties Analysis

4-Hydroxyquinoline-6-carbonitrile is a solid substance . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Life Science

Application Summary

4-Hydroxyquinoline-6-carbonitrile is utilized in life sciences for its potential as a pharmacophore in drug development due to its structural similarity to biologically active quinolines .

Methods and Procedures

Researchers employ synthetic chemistry techniques to create derivatives of 4-Hydroxyquinoline-6-carbonitrile, which are then tested for biological activity using assays like enzyme inhibition or cell viability .

Results and Outcomes

The compound has shown a range of biological activities, including antifungal, anti-inflammatory, and anti-diabetic properties. Specific activities and IC50 values are determined through bioassays to assess efficacy .

Material Science

Application Summary

In material science, 4-Hydroxyquinoline-6-carbonitrile derivatives are explored for their electronic properties, potentially useful in photovoltaic applications .

Methods and Procedures

The compound is incorporated into materials that are characterized by techniques such as spectroscopy and electrochemical analysis to evaluate their suitability for use in solar cells .

Results and Outcomes

Studies have reported the successful integration of quinoline derivatives into photovoltaic materials, with improvements in light absorption and energy conversion efficiency .

Chemical Synthesis

Application Summary

4-Hydroxyquinoline-6-carbonitrile serves as a key intermediate in the synthesis of complex quinoline derivatives with various biological activities .

Methods and Procedures

Chemists use catalytic systems and green chemistry approaches to synthesize the derivatives, focusing on yield optimization and reaction efficiency .

Results and Outcomes

The synthesized quinoline derivatives exhibit a broad spectrum of bioactivities, and the synthetic routes are optimized for higher yields and lower environmental impact .

Chromatography

Application Summary

This compound is used in chromatographic methods as a standard or reference compound due to its well-defined properties and stability .

Methods and Procedures

It is used in calibration curves and to optimize chromatographic conditions, such as mobile phase composition and flow rates .

Results and Outcomes

The use of 4-Hydroxyquinoline-6-carbonitrile in chromatography has led to more accurate and reproducible analytical methods .

Analytical Science

Application Summary

In analytical science, 4-Hydroxyquinoline-6-carbonitrile is employed in the development of analytical reagents and sensors for detecting metal ions and other analytes .

Methods and Procedures

The compound’s derivatives are synthesized and then used to construct sensors or assays that can detect specific ions or molecules with high sensitivity .

Results and Outcomes

These sensors have been used to detect various analytes with high specificity and sensitivity, contributing to advancements in analytical techniques .

Biological Activities

Application Summary

4-Hydroxyquinoline-6-carbonitrile is studied for its inherent biological activities, which include antimicrobial and anticancer effects .

Methods and Procedures

Bioassays and cell-based assays are conducted to evaluate the biological efficacy of the compound and its derivatives against various pathogens and cancer cell lines .

Results and Outcomes

The compound has demonstrated significant biological activities, with certain derivatives showing promise as leads for drug development .

Safety And Hazards

4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQABNJYWSVSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470135 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyquinoline-6-carbonitrile | |

CAS RN |

219763-82-3 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)